Ddr1-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DDR1-IN-2 is a potent and selective inhibitor of discoidin domain receptor 1 (DDR1), a collagen-activated receptor tyrosine kinase. DDR1 plays a crucial role in various cellular processes, including cell proliferation, adhesion, migration, and matrix remodeling. Dysregulation of DDR1 has been linked to several diseases, including cancer and fibrosis .

Mechanism of Action

Target of Action

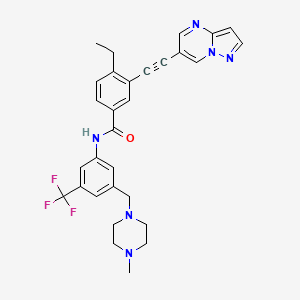

DDR1-IN-2, also known as this compound, DDR1 inhibitor 7rh, DDR1-IN-7rh, or 4-ethyl-N-{3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)phenyl}-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzamide, primarily targets the Discoidin Domain Receptors 1 (DDR1) and 2 (DDR2) . These receptors are novel receptor tyrosine kinases (RTKs) that regulate various cellular signaling pathways . They play critical roles in cell proliferation, adhesion, migration, and matrix remodeling .

Mode of Action

This compound interacts with its targets, DDR1 and DDR2, by binding to collagen, a unique feature of these receptors . This binding leads to remarkably delayed and sustained receptor phosphorylation .

Biochemical Pathways

DDR1 and DDR2 regulate various cellular signaling pathways . They are involved in cell proliferation, adhesion, migration, and matrix remodeling . Dysregulation of these receptors may lead to metastatic cancer progressions . The signal transduction induced by DDR1/2 also activates ERK1/2, Akt, cytokine signaling, and RhoA signaling pathway, respectively, and play a role in cytoskeletal dynamics, cell proliferation, differentiation, survival, adhesion, migration, cell metabolism, cytokine signaling, and immune responses .

Pharmacokinetics

The development of ddr inhibitors has been a focus since the early 1990s , suggesting ongoing research into their pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action involve the regulation of essential cellular processes such as morphogenesis, differentiation, proliferation, adhesion, migration, invasion, and matrix remodeling . As a result, DDR dysregulation has been attributed to a variety of human cancer disorders, for instance, non-small-cell lung carcinoma (NSCLC), ovarian cancer, glioblastoma, and breast cancer, in addition to some inflammatory and neurodegenerative disorders .

Action Environment

It is known that ddr1 and ddr2 serve as receptors for extracellular matrix protein collagen and display slow and sustained activation kinetics . This suggests that the extracellular matrix environment could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

DDR1-IN-2 interacts with various enzymes, proteins, and other biomolecules. The Discoidin Domain Receptors, DDR1 and DDR2, are known to regulate various cellular signaling pathways, cell proliferation, adhesion, migration, and matrix remodeling . The dysregulation of these receptors may lead to metastatic cancer progressions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, DDR1 and DDR2 have been shown to regulate various cellular signaling pathways, cell proliferation, adhesion, migration, and matrix remodeling .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The mechanism of extracellular collagen binding and activation of cytosolic kinase domain of the receptors is not yet clear .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues It could interact with transporters or binding proteins, and it could affect its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DDR1-IN-2 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions: DDR1-IN-2 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

DDR1-IN-2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the structure-activity relationship of DDR1 inhibitors.

Biology: Investigated for its role in cellular signaling pathways and its effects on cell behavior.

Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and fibrosis.

Industry: Utilized in drug discovery and development processes to identify and optimize new DDR1 inhibitors.

Comparison with Similar Compounds

DDR1-IN-1: Another potent DDR1 inhibitor with a similar mechanism of action.

DDR2-IN-1: Inhibits DDR2, a closely related receptor tyrosine kinase with distinct biological roles.

DDR1-IN-3: A newer generation DDR1 inhibitor with improved selectivity and potency.

Uniqueness: DDR1-IN-2 is unique due to its high selectivity for DDR1 over other kinases, making it a valuable tool for studying DDR1-specific pathways. Its potency and selectivity also make it a promising candidate for therapeutic development .

Biological Activity

Ddr1-IN-2 is a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various pathological processes, including cancer progression, inflammation, and tissue remodeling. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.

Overview of DDR1

DDR1 is a receptor that mediates cellular responses to collagen and is involved in key biological processes such as cell adhesion, migration, and matrix remodeling. Its dysregulation has been linked to several diseases, particularly cancer and fibrosis. Inhibition of DDR1 is being explored as a therapeutic strategy to mitigate these conditions.

This compound functions by binding to the ATP-binding site of the DDR1 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling pathways. This inhibition leads to reduced expression of pro-inflammatory cytokines and matrix-degrading enzymes, which are critical in tumor progression and inflammatory responses.

Binding Affinity

The binding affinity of this compound has been characterized using various assays:

- K_d value : Approximately 0.2 nM for DDR1, indicating high potency.

- IC50 values : Reported at 47 nM for DDR1, demonstrating selective inhibition compared to other kinases .

Anti-inflammatory Activity

This compound has shown promise as an anti-inflammatory agent:

- In vitro studies : The compound inhibited lipopolysaccharide (LPS)-induced secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in primary macrophages, suggesting its potential use in treating inflammatory diseases .

- In vivo studies : In mouse models, this compound reduced lung inflammation induced by LPS treatment and decreased total protein concentration in bronchoalveolar lavage fluid (BALF) .

Cancer Therapeutics

The role of this compound in cancer therapy has also been investigated:

- Tumor growth inhibition : In models of pancreatic cancer and melanoma, this compound reduced tumor growth and metastasis by inhibiting DDR1-mediated pathways that promote cell migration and invasion .

- Synergistic effects : When combined with other chemotherapeutic agents, this compound enhanced the overall efficacy against resistant cancer cell lines .

Case Studies

Several studies highlight the biological activity of this compound:

Properties

IUPAC Name |

4-ethyl-N-[3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F3N6O/c1-3-23-6-7-25(16-24(23)5-4-21-18-34-28-8-9-35-39(28)20-21)29(40)36-27-15-22(14-26(17-27)30(31,32)33)19-38-12-10-37(2)11-13-38/h6-9,14-18,20H,3,10-13,19H2,1-2H3,(H,36,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLPXZXBWGJRGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)CN3CCN(CC3)C)C#CC4=CN5C(=CC=N5)N=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F3N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: 7rh (also known as Ddr1-IN-2) is a potent and selective ATP-competitive inhibitor of DDR1 kinase activity. [] Binding of 7rh to the kinase domain of DDR1 prevents the receptor's activation by its ligand, collagen. [] This inhibition disrupts downstream signaling cascades typically initiated by DDR1 activation, including the PYK2 and PEAK1 pathways. [] As a result, 7rh effectively reduces tumor cell proliferation, migration, and colony formation in various cancer models. [, , , ]

ANone: Unfortunately, the provided research abstracts do not disclose the detailed structural characterization of 7rh, including its molecular formula, weight, or spectroscopic data.

ANone: The research focuses on 7rh as a DDR1 kinase inhibitor, not as a catalyst. Therefore, information about its catalytic properties, reaction mechanisms, selectivity, or uses in catalytic applications is not available in these abstracts.

ANone: The provided abstracts don't mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models specifically for 7rh.

ANone: The research abstracts don't provide specific details regarding the SAR of 7rh. Further investigations are needed to understand how structural modifications might affect its activity, potency, and selectivity profile.

ANone: The research abstracts primarily focus on the biological activity and therapeutic potential of 7rh. Details regarding SHE regulations, compliance, risk minimization, and responsible practices associated with 7rh are not discussed.

A: While the specific PK/PD profile and ADME properties of 7rh are not detailed in these abstracts, one study demonstrates that 7rh is well-tolerated in mice at doses up to 30 mg/kg given daily via oral gavage. []

ANone: Several studies highlight the efficacy of 7rh in both in vitro and in vivo settings:

ANone: The provided research abstracts do not provide information regarding resistance mechanisms or cross-resistance profiles associated with 7rh.

A: While detailed toxicological data is not presented in the abstracts, one study indicates that 7rh is well-tolerated in mice at doses up to 30 mg/kg administered daily via oral gavage. []

ANone: The provided research abstracts do not delve into specific drug delivery and targeting strategies for 7rh.

A: Although the abstracts do not directly address the use of biomarkers for predicting 7rh efficacy or monitoring treatment response, one study suggests that DDR1 expression levels could potentially serve as a prognostic biomarker. [] Higher DDR1 expression was correlated with a poorer prognosis in osteosarcoma patients. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.